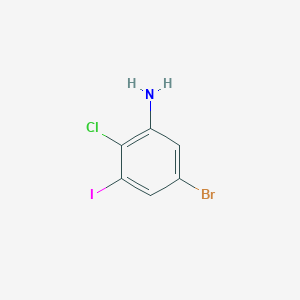![molecular formula C7H12ClF2N B13913812 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a bicyclic structure with a difluoromethyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of cyclohexene with difluoromethylating agents under specific conditions. . This reaction is carried out at room temperature and requires careful control of the reaction environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Simmons-Smith reaction or other difluoromethylation techniques. The process must be optimized for scalability, cost-effectiveness, and environmental safety. Advanced difluoromethylation reagents and catalysts are often employed to enhance the efficiency and selectivity of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound without the difluoromethyl group.
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride: Another fluorinated bicyclic compound with a trifluoromethyl group.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Propiedades
Fórmula molecular |
C7H12ClF2N |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)7-3-5(7)1-2-10-4-7;/h5-6,10H,1-4H2;1H |
Clave InChI |
JAAQUVGEPDYIST-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2(C1C2)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)




![1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13913759.png)






![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)

